3-Indolyl B-D-glucuronide sodium salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

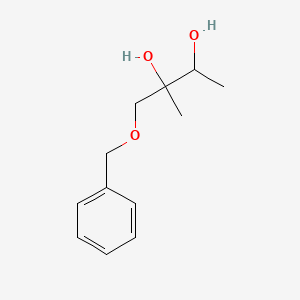

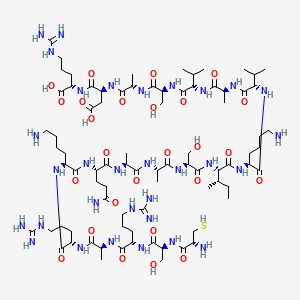

3-Indolyl B-D-glucuronide sodium salt is a sodium salt form of 3-Indolyl B-D-glucuronide . It is a chemical compound widely used in the biomedical industry for research purposes . It is utilized as a substrate in enzymatic assays to study glucuronidation reactions and drug metabolism .

Molecular Structure Analysis

The molecular formula of 3-Indolyl B-D-glucuronide sodium salt is C14H14NNaO7 . The average mass is 331.253 Da .Chemical Reactions Analysis

3-Indolyl B-D-glucuronide sodium salt is a chromogenic substrate for β-glucuronidase (GUS) gene detection . When it reacts with the GUS enzyme, it generates a blue color at the end of the reaction .Physical And Chemical Properties Analysis

3-Indolyl B-D-glucuronide sodium salt is a white to off-white powder . It is soluble in water at 10mg/ml . It is light sensitive and incompatible with oxidizing agents and heat .Scientific Research Applications

Congenital Pseudohypoaldosteronism Research : A study on a newborn with poor drinking, vomiting, and weight loss found increased levels of urinary aldosterone-18-glucuronide. The study indicated the role of indomethacin, a compound related to indolyl compounds, in inhibiting prostaglandins with saluretic activity, suggesting its involvement in the pathogenesis of salt wasting in pseudohypoaldosteronism (Rampini et al., 1978).

Diagnostic Applications in Microbiology : A new medium using 5-bromo-4-chloro-3-indolyl-beta-D-glucuronide cyclohexylammonium salt (a compound similar to 3-Indolyl B-D-glucuronide sodium salt) for Escherichia coli demonstrated increased isolation rates in urine samples. This study highlights the utility of indolyl compounds in diagnostic microbiology (Kodaka et al., 1995).

Analgesic and Anti-Inflammatory Activities : Research on bis(indolyl)methanes, related to indolyl compounds, showed significant analgesic and anti-inflammatory activity without ulcerogenic activity, suggesting potential therapeutic applications (Sujatha et al., 2009).

Kinetic Investigation in Capillary Chromatography : A study on Indol-3-ylcarbinol (I3C), an intermediate product of indolyl compound hydrolysis, developed a micellar electrokinetic capillary chromatography method for qualitative and quantitative determination of indolyl oligomers. This has implications for understanding the transformation kinetics of such compounds (Agerbirk et al., 1996).

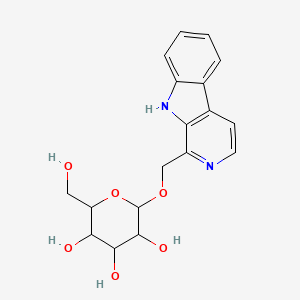

Antileishmanial Agents : Indolylquinoline derivatives were found to be cytotoxic to Leishmania donovani promastigotes and amastigotes in vitro and effective in treating murine visceral leishmaniasis. This highlights the potential of indolyl derivatives as antileishmanial agents (Chakrabarti et al., 1999).

Rapid Bacterial Detection : A paper test strip based on β-glucuronidase activity using 5-bromo-4-chloro-3-indolyl-β-d-glucuronide sodium salt for detecting Escherichia coli in clinical settings demonstrates the potential of indolyl compounds in rapid, sensitive bacterial detection (Hossain et al., 2012).

Glucuronoyl Esterases Assays : Research on glucuronoyl esterases used methyl esters of chromogenic 4-nitrophenyl and 5-bromo-4-chloro-3-indolyl β-D-glucuronides for qualitative and quantitative assay. This work contributes to understanding enzyme activity relevant to plant cell wall degradation (Fraňová et al., 2016).

properties

IUPAC Name |

sodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(1H-indol-3-yloxy)oxane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO7.Na/c16-9-10(17)12(13(19)20)22-14(11(9)18)21-8-5-15-7-4-2-1-3-6(7)8;/h1-5,9-12,14-18H,(H,19,20);/q;+1/p-1/t9-,10-,11+,12-,14+;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBEHJKGNQBSGOE-CYRSAHDMSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)OC3C(C(C(C(O3)C(=O)[O-])O)O)O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14NNaO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium (2S,3S,4S,5R,6S)-6-((1H-indol-3-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylate | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Methyl-1H-pyrazolo[3,4-B]pyrazin-3-OL](/img/structure/B569977.png)

![[[3,3',3''-(Phosphinidyne-κP)tris[benzenesulfonato]](3-)]-Palladate(3-) Sodium](/img/no-structure.png)

![7-Bromo-3-methylimidazo[1,5-a]pyridine](/img/structure/B569981.png)

![1H-Pyrrolo[2,3-f]quinoline-4,5-diol](/img/structure/B569984.png)

![2H-[1,2,5]Thiadiazino[5,6-a]benzimidazole](/img/structure/B569998.png)